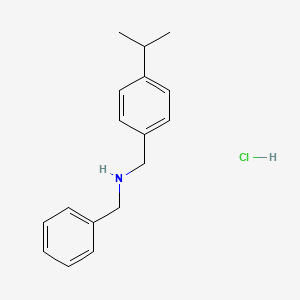

Benzyl-(4-isopropyl-benzyl)-amine hydrochloride

Description

Benzyl-(4-isopropyl-benzyl)-amine hydrochloride (CAS: 1049723-27-4) is a secondary amine hydrochloride salt with the molecular formula C₁₇H₂₂ClN and a molecular weight of 275.82 g/mol . Structurally, it features a benzyl group attached to a 4-isopropylbenzylamine backbone, with the amine protonated as a hydrochloride salt to enhance stability and solubility. This compound is commonly utilized in pharmaceutical and chemical research as an intermediate for synthesizing more complex molecules. Suppliers like Santa Cruz Biotechnology (SCBT) list it under catalog number 032855, though batch-specific certificates of analysis (COA) may require direct requests .

Properties

IUPAC Name |

1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N.ClH/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBWYMGCTYJARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(4-isopropyl-benzyl)-amine hydrochloride typically involves the following steps:

Formation of 4-isopropylbenzyl chloride: This can be achieved by reacting 4-isopropylbenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.

Nucleophilic substitution reaction: The 4-isopropylbenzyl chloride is then reacted with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate to form Benzyl-(4-isopropyl-benzyl)-amine.

Formation of hydrochloride salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(4-isopropyl-benzyl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl-(4-isopropyl-benzyl)-amine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structural similarities to other compounds suggest it may exhibit biological activity relevant to drug development:

- PRMT5 Inhibitors : Research indicates that compounds similar to this compound can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. These inhibitors may offer therapeutic avenues for treating malignancies by disrupting tumor growth pathways .

- Antiemetic Properties : Given the properties of benzylamine derivatives, this compound could potentially be explored for antiemetic applications, similar to other benzylamine derivatives used in treating motion sickness .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

- Intermediate in Amide Formation : It can be utilized in the synthesis of N-benzyl-N-isopropyl amides, which have demonstrated specific herbicidal efficacy. The improved synthesis process allows for high recovery rates and purity, facilitating further chemical transformations .

- Chemical Reactivity : The presence of both benzene rings and an isopropyl substituent influences its reactivity, making it suitable for various nucleophilic substitution reactions and further functionalization .

Case Study 1: PRMT5 Inhibitor Development

In a study focusing on second-generation PRMT5 inhibitors, this compound was evaluated for its structural efficacy in inhibiting tumor growth. The research highlighted the compound's potential to modify protein interactions within cancerous cells, showcasing its relevance in targeted cancer therapies .

Case Study 2: Synthesis Optimization

A comprehensive evaluation of the synthesis process for N-benzyl-N-isopropyl amides demonstrated that using this compound as a precursor significantly improved yield and purity. This optimization is crucial for industrial applications where high-quality intermediates are necessary for pharmaceutical production .

Comparative Analysis Table

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl-(4-isopropyl-benzyl)-amine | Secondary amine with two benzene rings | Versatile building block with potential biological activity |

| Benzylamine | Simple benzene ring attached to an amine | Common precursor in organic chemistry |

| 4-Isopropylaniline | Aniline derivative with an isopropyl group | Different reactivity due to amino group |

| N,N-Dimethylbenzylamine | Benzene ring with two methyl groups on nitrogen | Enhanced lipophilicity compared to others |

Mechanism of Action

The mechanism of action of Benzyl-(4-isopropyl-benzyl)-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with benzyl-(4-isopropyl-benzyl)-amine hydrochloride, enabling comparative analysis of their physicochemical properties, synthetic routes, and applications.

Chlorobenzyl-Substituted Analogues

- [Benzyl-(3-chlorobenzyl)-amino]-acetonitrile hydrochloride (7) Formula: C₁₇H₁₅ClN₃·HCl Molecular weight: 326.23 g/mol Melting point: 120°C Synthesis: Prepared via reaction of secondary amines with chloroacetonitrile (41% yield) . Key data: HRMS (M+H)+: 271.1002; elemental analysis: C 62.40%, H 5.47%, N 8.14% .

- [Benzyl-(4-chlorobenzyl)-amino]-acetonitrile hydrochloride (8) Formula: C₁₇H₁₅ClN₃·HCl Molecular weight: 326.23 g/mol Melting point: 124°C Synthesis: Similar to compound 7, but with a 4-chlorobenzyl group (42% yield) . Key data: HRMS (M+H)+: 271.0984; elemental analysis: C 62.83%, H 5.24%, N 9.12% .

Comparison :

- The 3-chloro and 4-chloro isomers (7 and 8) exhibit nearly identical molecular weights but differ in melting points and nitrogen content due to positional isomerism. The 4-chloro derivative (8) has a higher melting point (124°C vs. 120°C), likely due to enhanced crystal packing from para-substitution .

Heterocyclic and Bulky Substituent Analogues

- [Benzyl-(1H-indol-3-ylmethyl)-amino]-acetonitrile hydrochloride (9) Formula: C₁₈H₁₆N₄·HCl Synthesis: Incorporates an indole moiety, synthesized in 80% yield via similar methods . Key data: Higher nitrogen content (N ≈12%) compared to chlorobenzyl derivatives, reflecting the indole’s heterocyclic structure .

Comparison :

- The indole and benzoxazole derivatives (9 and 12) demonstrate how heterocycles alter electronic properties and steric bulk. For example, the benzoxazole derivative’s molecular weight (266.34 g/mol) is lower than the target compound (275.82 g/mol), but its heterocyclic structure may confer unique reactivity .

Piperidine and Aliphatic Chain Derivatives

(4-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride

- 4-[Benzyl-(2-naphthylmethyl)-amino]-butyronitrile hydrochloride (16) Formula: C₂₂H₂₃N₃·HCl·H₂O Molecular weight: 357.31 g/mol Key data: Contains a naphthyl group and a nitrile-functionalized aliphatic chain, synthesized in 63% yield .

Comparison :

- In contrast, the naphthyl derivative (16) has a higher molecular weight (357.31 g/mol) and increased hydrophobicity due to the fused aromatic system .

Key Findings and Trends

Substituent Effects : Chlorine substituents (e.g., compounds 7 and 8) increase polarity and melting points compared to the isopropyl group in the target compound .

Molecular Weight vs. Functionality : Bulky groups like naphthyl (compound 16) increase molecular weight and hydrophobicity, which may impact pharmacokinetic profiles .

Biological Activity

Benzyl-(4-isopropyl-benzyl)-amine hydrochloride is a compound of interest in both organic chemistry and medicinal research due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound involves several key steps:

- Formation of 4-Isopropylbenzyl Chloride : This is achieved by reacting 4-isopropylbenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.

- Nucleophilic Substitution : The 4-isopropylbenzyl chloride is reacted with benzylamine in the presence of a base (e.g., sodium hydroxide) to form Benzyl-(4-isopropyl-benzyl)-amine.

- Formation of Hydrochloride Salt : The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Ligand Binding : The compound can act as a ligand, binding to specific receptors and modulating biological pathways. This interaction is facilitated by the amine group, which can form hydrogen bonds with biological molecules, enhancing its lipophilicity and enabling interactions with lipid membranes.

- Enzyme Modulation : Its structure allows it to influence enzyme activity, potentially affecting metabolic pathways relevant in pharmacology.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds, suggesting that derivatives of benzylamines exhibit significant activity against various pathogens. For instance, N-benzyl derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .

Case Studies and Applications

- Therapeutic Potential : this compound has been explored as a precursor for drug development. Its unique structure may provide advantages in designing new therapeutic agents targeting specific diseases .

- Toxicity and Safety : Preliminary assessments suggest that while the compound exhibits biological activity, further studies are needed to evaluate its safety profile comprehensively. Toxicity data are crucial for understanding the risk associated with its use in medicinal applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Benzylamine | Simple amine with one benzyl group | Moderate activity against bacteria |

| 4-Isopropylbenzylamine | Contains a single 4-isopropyl-benzyl group | Enhanced lipophilicity |

| Benzyl-(4-isopropyl-benzyl)-amine | Two benzyl groups; unique interaction potential | Promising therapeutic candidate |

Q & A

Q. What are the optimal reaction conditions for synthesizing Benzyl-(4-isopropyl-benzyl)-amine hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination between 4-isopropylbenzaldehyde and benzylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:

- Catalysts : Palladium or copper salts (e.g., Pd/C) under hydrogenation conditions to reduce imine intermediates .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .

- Temperature : Controlled heating (60–80°C) to accelerate imine formation while avoiding side reactions like over-reduction .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to isolate high-purity product .

Yield optimization requires real-time monitoring via TLC or HPLC to identify reaction endpoints .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : 1H/13C NMR to confirm amine proton signals (δ 2.5–3.5 ppm) and aromatic/alkyl substituents. Discrepancies in peak splitting indicate stereochemical impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and isotopic patterns consistent with Cl– .

- IR Spectroscopy : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹) bonds confirm amine functionality .

- Melting Point Analysis : Sharp melting ranges (±2°C) correlate with crystallinity and purity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s bioactivity?

- Methodological Answer : Discrepancies often arise from solvation effects or target flexibility. Strategies include:

- Orthogonal Validation : Combine molecular docking with surface plasmon resonance (SPR) to measure binding kinetics .

- QSAR Modeling : Incorporate substituent parameters (e.g., Hammett σ values) to refine predictions of the isopropyl group’s electronic effects .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to account for conformational changes .

Cross-referencing with analogs (e.g., benzyl-amine derivatives) can identify structural determinants of activity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to quantify Ki values .

- Cell Viability : MTT or ATP-luciferase assays in cancer cell lines to assess cytotoxicity .

Include positive controls (e.g., known inhibitors) and validate results across multiple cell models .

Q. How does the presence of the isopropyl group influence the compound’s physicochemical properties and interactions with biological targets?

- Methodological Answer : The isopropyl group:

- Lipophilicity : Increases logP by ~0.5 units, enhancing membrane permeability (measured via octanol-water partitioning) .

- Steric Effects : Reduces binding entropy in hydrophobic protein pockets (evidenced by ITC studies) .

- Metabolic Stability : Slows hepatic clearance compared to methyl-substituted analogs (tested in microsomal assays) .

Computational tools (e.g., SwissADME) predict improved bioavailability due to balanced hydrophobicity .

Q. What computational methods are recommended for predicting the binding affinity of this compound to target proteins?

- Methodological Answer : Use a tiered approach:

- Docking : AutoDock Vina or Glide for preliminary pose prediction .

- MM/GBSA : Free energy calculations to rank binding poses .

- Alchemical Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., isopropyl vs. tert-butyl) .

Validate with experimental data (e.g., SPR IC50) to refine force field parameters .

Q. How should researchers design experiments to investigate the compound’s pharmacokinetics in preclinical models?

- Methodological Answer : Key steps include:

- ADME Profiling :

- Absorption : Caco-2 cell monolayers to measure permeability .

- Metabolism : LC-MS/MS to identify hepatic metabolites in rat microsomes .

- In Vivo Studies :

- Plasma Half-Life : Serial blood sampling in rodents post-IV/PO administration .

- Tissue Distribution : Radiolabeled compound tracked via scintillation counting .

- PK/PD Modeling : Link plasma concentrations to efficacy endpoints (e.g., tumor growth inhibition) .

Q. What are the best practices for analyzing and interpreting conflicting data from different batches of synthesized compound?

- Methodological Answer : Address variability via:

- Batch Comparison : NMR/HRMS to detect impurities (e.g., residual solvents or diastereomers) .

- Bioactivity Correlation : PCA analysis of bioassay results to identify outlier batches .

- Process Optimization : DOE (Design of Experiments) to isolate critical factors (e.g., stirring rate, catalyst aging) .

Reproducibility is enhanced by strict SOPs and in-process controls (e.g., reaction quenching at fixed pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.